molecular formula C11H12ClN3O B1456071 4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1338691-53-4

4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole

Cat. No.: B1456071
CAS No.: 1338691-53-4
M. Wt: 237.68 g/mol
InChI Key: CITKEKCCQOEKAE-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chloromethyl group, a methoxyphenyl group, and a methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is 3-methoxyphenyl azide, and the alkyne precursor is propargyl chloride.

    Cycloaddition Reaction: The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. The reaction mixture is typically heated to around 60-80°C for several hours to ensure complete conversion.

    Purification: The resulting product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the cycloaddition reaction efficiently.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products.

    Purification and Isolation: Industrial-scale purification techniques, such as distillation and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions are used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are used for reduction reactions.

Major Products Formed

    Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include dihydrotriazoles.

Scientific Research Applications

4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drugs for treating infections, cancer, and neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways.

    Materials Science: The compound’s structural properties contribute to the formation of stable and durable materials with desired characteristics.

    Chemical Biology: It may bind to specific biomolecules, allowing researchers to study their function and interactions.

Comparison with Similar Compounds

4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole can be compared with other similar compounds:

    4-(chloromethyl)-1-phenyl-5-methyl-1H-1,2,3-triazole: Lacks the methoxy group, which may affect its reactivity and applications.

    4-(bromomethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole: Contains a bromomethyl group instead of a chloromethyl group, which may influence its chemical reactivity and biological activity.

    4-(chloromethyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole: The position of the methoxy group on the phenyl ring is different, potentially affecting its properties and applications.

Properties

IUPAC Name

4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-8-11(7-12)13-14-15(8)9-4-3-5-10(6-9)16-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITKEKCCQOEKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
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4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 5
4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole

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